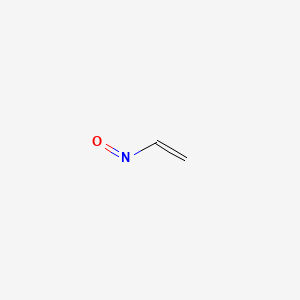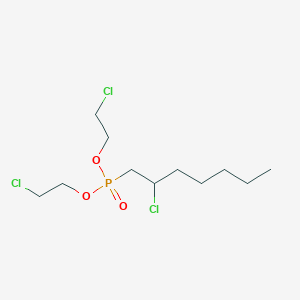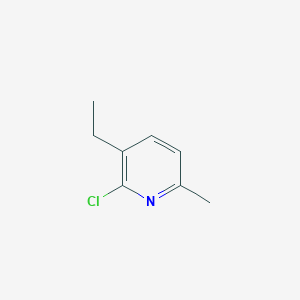
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 6,7-dimethoxyquinazoline-2,4-dione with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dithione moiety can be reduced to form a dithiol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 3-(3-Oxopropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione.
Reduction: Formation of 3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithiol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
類似化合物との比較
Similar Compounds
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dithione: Lacks the hydroxypropyl group but shares the core structure.
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure but with a dione moiety instead of dithione.
Uniqueness
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione is unique due to the presence of both the hydroxypropyl and dithione groups, which confer distinct chemical and biological properties
特性
| 138400-09-6 | |
分子式 |
C13H16N2O3S2 |
分子量 |
312.4 g/mol |
IUPAC名 |
3-(3-hydroxypropyl)-6,7-dimethoxy-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C13H16N2O3S2/c1-17-10-6-8-9(7-11(10)18-2)14-13(20)15(12(8)19)4-3-5-16/h6-7,16H,3-5H2,1-2H3,(H,14,20) |
InChIキー |
HWLSOXQMKIAPLO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=S)N(C(=S)N2)CCCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)






![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

